Cas no 132719-04-1 ({4-(methylamino)methylphenyl}methanol)

{4-(Methylamino)methylphenyl}methanol is a versatile organic compound featuring both a hydroxymethyl and a methylaminomethyl functional group attached to a phenyl ring. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and fine chemical synthesis. The compound's dual functional groups enable selective modifications, facilitating the construction of complex molecules. Its stability under standard conditions and solubility in common organic solvents enhance its utility in multistep synthetic routes. Applications include its potential role in the development of bioactive compounds, where the methylamino and alcohol moieties can serve as key pharmacophores or linking units. Proper handling under inert conditions is recommended to preserve its integrity.
{4-(methylamino)methylphenyl}methanol structure
132719-04-1 structure
Product name:{4-(methylamino)methylphenyl}methanol
CAS No:132719-04-1
MF:C9H13NO
MW:151.205622434616
MDL:MFCD13188340
CID:3708956
PubChem ID:20666196

{4-(methylamino)methylphenyl}methanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-[(methylamino)methyl]-
    • (4-Methylaminomethyl-phenyl)-methanol
    • {4-(methylamino)methylphenyl}methanol
    • AKOS015967939
    • 132719-04-1
    • {4-[(methylamino)methyl]phenyl}methanol
    • SCHEMBL15004592
    • (4-((methylamino)methyl)phenyl)methanol
    • EN300-2970782
    • MDL: MFCD13188340
    • Inchi: InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3
    • InChI Key: XZRBKRJYOUSBMI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.3Ų

{4-(methylamino)methylphenyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2970782-0.05g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
0.05g
$135.0 2025-03-19
Enamine
EN300-2970782-5g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1
5g
$1779.0 2023-09-06
Enamine
EN300-2970782-10.0g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
10.0g
$2638.0 2025-03-19
Enamine
EN300-2970782-1.0g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
1.0g
$614.0 2025-03-19
Enamine
EN300-2970782-0.1g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
0.1g
$202.0 2025-03-19
Enamine
EN300-2970782-2.5g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
2.5g
$1202.0 2025-03-19
Enamine
EN300-2970782-0.5g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
0.5g
$480.0 2025-03-19
Enamine
EN300-2970782-0.25g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1 95.0%
0.25g
$289.0 2025-03-19
Enamine
EN300-2970782-1g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1
1g
$614.0 2023-09-06
Enamine
EN300-2970782-10g
{4-[(methylamino)methyl]phenyl}methanol
132719-04-1
10g
$2638.0 2023-09-06

{4-(methylamino)methylphenyl}methanol Related Literature

Additional information on {4-(methylamino)methylphenyl}methanol

Recent Advances in the Study of 132719-04-1 and {4-(methylamino)methylphenyl}methanol in Chemical Biology and Pharmaceutical Research

The chemical compound 132719-04-1 and its derivative, {4-(methylamino)methylphenyl}methanol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the modulation of biological pathways relevant to neurological and oncological diseases. This research brief aims to summarize the latest findings and advancements related to these compounds, providing a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential.

Recent studies have focused on the synthesis and optimization of 132719-04-1 and its derivatives, including {4-(methylamino)methylphenyl}methanol. These compounds are synthesized through multi-step organic reactions, with a particular emphasis on improving yield and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize these compounds, ensuring their structural integrity and confirming their potential as bioactive molecules. The synthesis pathways have been refined to enhance scalability, which is crucial for their potential industrial and clinical applications.

In terms of biological activity, {4-(methylamino)methylphenyl}methanol has shown promising results in preclinical studies. It has been identified as a potent modulator of specific neurotransmitter systems, making it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, its role in inhibiting certain enzymatic pathways has been explored in the context of cancer therapy, where it has demonstrated efficacy in reducing tumor growth in vitro and in vivo. These findings are supported by robust experimental data, including cell-based assays and animal models, which highlight the compound's therapeutic potential.

Mechanistic studies have revealed that {4-(methylamino)methylphenyl}methanol interacts with key molecular targets, including receptors and enzymes involved in critical cellular processes. For instance, it has been shown to bind with high affinity to specific G-protein-coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. This interaction is believed to underlie its neuroprotective and anti-proliferative effects. Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding mode, offering a foundation for further structure-activity relationship (SAR) studies and drug design.

Despite these promising results, challenges remain in the development of 132719-04-1 and {4-(methylamino)methylphenyl}methanol as therapeutic agents. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Current efforts are focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry approaches. Additionally, toxicological studies are underway to evaluate their safety profiles, which will be critical for advancing them into clinical trials.

In conclusion, the latest research on 132719-04-1 and {4-(methylamino)methylphenyl}methanol underscores their potential as valuable tools in chemical biology and drug discovery. Their diverse biological activities and mechanisms of action make them attractive candidates for further investigation. Continued research efforts will be essential to fully elucidate their therapeutic potential and overcome existing challenges, paving the way for their eventual application in medicine. This brief highlights the current state of knowledge and sets the stage for future studies in this exciting area of research.

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